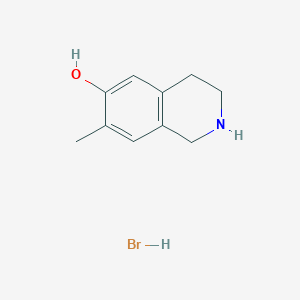

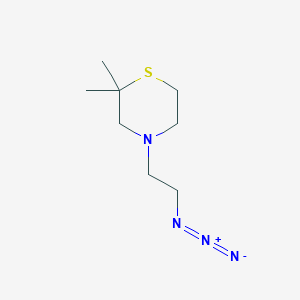

![molecular formula C18H14BrNO5 B2766557 2-[2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione CAS No. 329701-43-1](/img/structure/B2766557.png)

2-[2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-[2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione” is a derivative of 4-Bromo-2,5-dimethoxyphenethylamine, also known as 2C-B . 2C-B is a synthetic drug with hallucinogenic activity similar to LSD, mescaline, and psilocybin . It belongs to the class of organic compounds known as dimethoxybenzenes .

Wissenschaftliche Forschungsanwendungen

Crystal Structure and Molecular Interactions

Research on related compounds like 2-(2,3-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione has focused on their crystal structure and molecular interactions. For example, one study detailed the planarity and orientation of the phenyl group and the isoindole-1,3(2H)-dione group within the molecule, highlighting weak C—H...O interactions that link molecules in a zigzag chain and C—H...π interactions between groups within the structure (Tariq et al., 2010). This suggests that compounds with isoindole-1,3-dione structures can form specific molecular arrangements and interactions that could be of interest in materials science, for the development of molecular crystals, or in drug design where specific molecular orientations are crucial.

Synthesis and Chemical Reactions

Another area of research explores the synthesis pathways and chemical reactions of isoindole-1,3-dione derivatives. For example, Claessens et al. (2008) discussed a synthesis method for benzo[f]isoindole-4,9-diones starting from specific reactants, demonstrating the versatility of isoindole-1,3-dione derivatives in chemical synthesis (Claessens et al., 2008). Such studies underscore the potential of isoindole-1,3-dione derivatives in synthetic chemistry, offering pathways to novel compounds with diverse applications.

Biological Activities and Applications

Certain isoindole-1,3-dione derivatives have been examined for their biological activities. For instance, Andrade-Jorge et al. (2018) synthesized and evaluated 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione as an AChE inhibitor, finding it to exhibit good inhibitory activity, which suggests potential applications in treating neurodegenerative diseases like Alzheimer’s (Andrade-Jorge et al., 2018). This highlights the relevance of isoindole-1,3-dione derivatives in pharmacological research, particularly in the search for new therapeutic agents.

Wirkmechanismus

2C-B acts as a selective partial agonist for 5-HT2A and 5-HT2C serotonin receptors . It enhances skin sensitivity and responsiveness to smells and tastes at low doses . The mechanism of action for the specific compound “2-[2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione” is not mentioned in the sources .

Safety and Hazards

2C-B is a controlled substance in many countries due to its psychoactive properties . The toxicity of 2C-B is not fully known, although high doses may cause serious vasoconstriction of the extremities . The safety and hazards associated with “2-[2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione” are not detailed in the sources .

Eigenschaften

IUPAC Name |

2-[2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoethyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrNO5/c1-24-15-8-13(19)16(25-2)7-12(15)14(21)9-20-17(22)10-5-3-4-6-11(10)18(20)23/h3-8H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IROPGVFJFRRZJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)CN2C(=O)C3=CC=CC=C3C2=O)OC)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

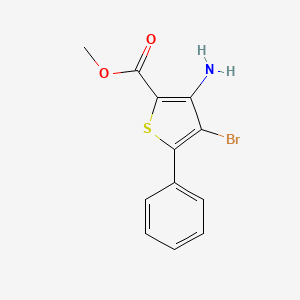

![2-{[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B2766482.png)

![5-[(1-Phenylmethoxycarbonylpiperidin-2-yl)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B2766483.png)

![4-(2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzamide](/img/structure/B2766484.png)

![N,6-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2766490.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2766492.png)

![2-oxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide](/img/structure/B2766494.png)

![N-[3-Hydroxy-3-(trifluoromethyl)cyclopentyl]but-2-ynamide](/img/structure/B2766496.png)